

Technical Support Center: Titration Endpoint Sharpness with Methyl Red

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Compound of Interest

Compound Name: Methyl red hydrochloride

Cat. No.: B1584316

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sharpness of the Methyl red endpoint in their titrations.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl red endpoint color change gradual or indistinct?

An indistinct endpoint is one of the most common issues. The color change from red (acidic) to yellow (basic) should be sharp, occurring with the addition of a single drop of titrant. A gradual change through various shades of orange suggests a problem.^{[1][2]}

Several factors can cause a poor endpoint:

- **Incorrect Titration Type:** Methyl red is most effective for titrations of strong acids with weak bases or weak acids with strong bases, where the equivalence point is in its working pH range (4.4 - 6.2).^{[1][3]} For strong acid-strong base titrations, the pH change at the equivalence point is very steep, but for weak acid-weak base titrations, the change is too gradual for a sharp endpoint with any indicator.
- **Dilute Solutions:** When titrating very dilute solutions (e.g., 0.001 M), the pH change per volume of titrant added is smaller, even at the equivalence point. This can cause the indicator to change color over a larger volume of added titrant, resulting in a less sharp endpoint.^{[4][5]}

- **Indicator Concentration:** Using too much indicator can obscure the endpoint. The intensity of the color can make it difficult to perceive the subtle change that marks the true endpoint.
- **Presence of Carbon Dioxide:** Dissolved CO₂ from the atmosphere can form carbonic acid in the solution, lowering the pH and potentially interfering with the endpoint, especially in the titration of bases.

Q2: What is the correct pH range for Methyl red and why is it important?

Methyl red changes color over a pH range of approximately 4.4 to 6.2.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Below pH 4.4, the solution is red.
- Above pH 6.2, the solution is yellow.
- Between pH 4.4 and 6.2, the solution is orange.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The pKa of Methyl red is about 5.1.[\[7\]](#)[\[8\]](#)[\[10\]](#) The sharpness of the endpoint depends on how rapidly the pH of the solution changes as it passes through this specific range. For a sharp endpoint, the pH at the equivalence point of the titration should fall within this transition range.[\[2\]](#)[\[3\]](#)

Q3: How can I make the Methyl red endpoint sharper and easier to see?

Using a mixed indicator is a highly effective technique. A common and effective mixture combines Methyl red with Bromocresol green.[\[11\]](#)[\[12\]](#)[\[13\]](#) This mixture provides a sharper, more distinct color change. The complementary colors of the two indicators (red and green) result in a gray or colorless transition point that is often easier to detect than the red-orange-yellow transition of Methyl red alone.[\[13\]](#)

Indicator Combination	Acidic Color (pH < 5.2)	Endpoint Color (pH ~5.2-5.6)	Basic Color (pH > 5.6)
Methyl Red / Bromocresol Green	Wine Red / Pink	Gray / Colorless	Green
Methyl Red / Methylene Blue	Reddish Violet	Gray	Green

Data compiled from multiple sources.[\[11\]](#)[\[13\]](#)[\[14\]](#)

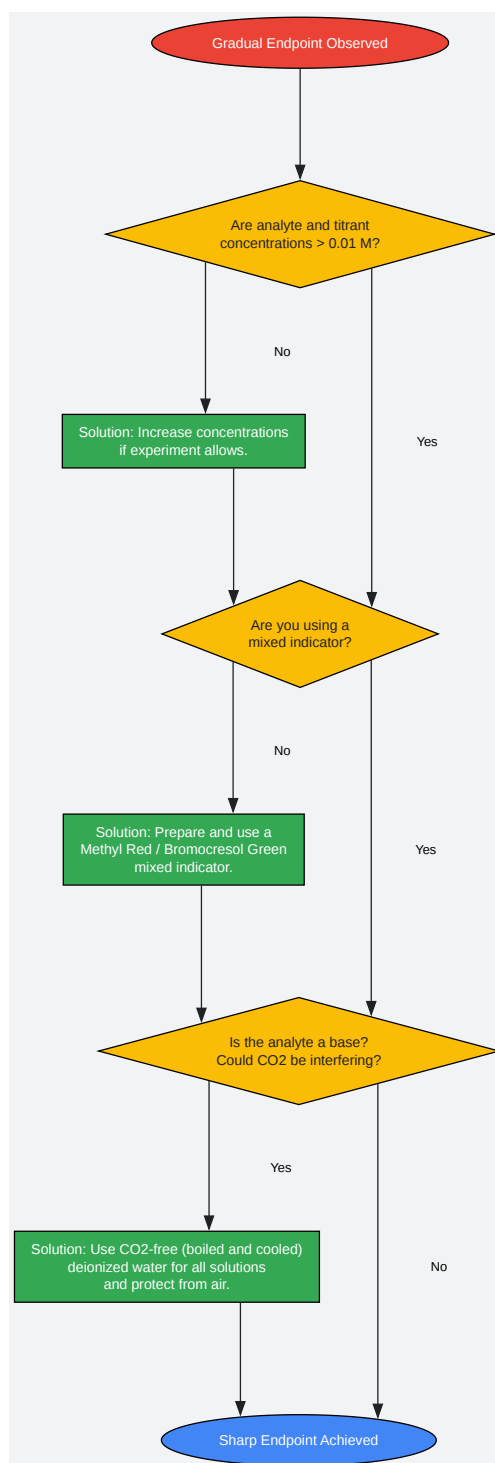
Troubleshooting Guide

This section addresses specific issues and provides step-by-step solutions.

Problem: The color change is gradual, passing through a wide orange phase.

This indicates that a significant volume of titrant is required to move through the indicator's pH transition range.

Workflow for Troubleshooting a Gradual Endpoint



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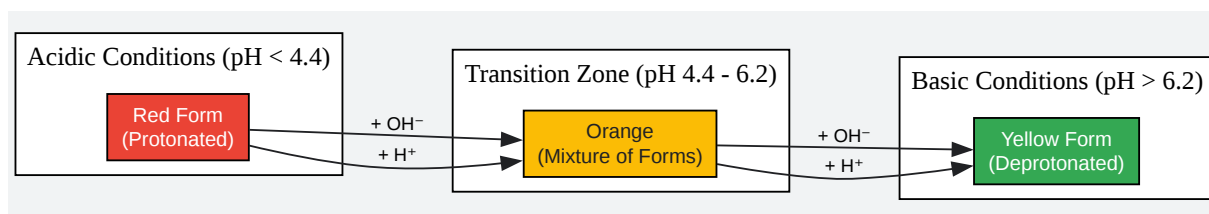
Caption: Troubleshooting workflow for a gradual Methyl red endpoint.

Problem: I am unsure of the exact color at the endpoint.

The true endpoint can be subjective. The key is consistency across replicate titrations.

Visualization of Indicator Color Change

The diagram below illustrates the pH-dependent color transition of Methyl red, which is responsible for its function as an indicator. The protonation of the azo group alters the molecule's electronic structure, causing the visible color change.



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Caption: Color transition of Methyl red indicator across its pH range.

Experimental Protocols

Protocol 1: Preparation of Methyl Red - Bromocresol Green Mixed Indicator Solution

This protocol provides a sharper endpoint than Methyl red alone. The color changes from wine-red in acid to green in base, passing through a distinct gray endpoint.^{[11][13]}

Materials:

- Methyl red sodium salt (0.1 g)
- Bromocresol green sodium salt (0.15 g)
- Ethanol (95% or absolute), 250 mL
- Volumetric flask (250 mL)
- Stir plate and stir bar

Methodology:

- Weigh 0.1 g of Methyl red sodium salt and 0.15 g of Bromocresol green sodium salt.
- Transfer the solids to a 250 mL volumetric flask.
- Add approximately 200 mL of 95% ethanol to the flask.
- Place a stir bar in the flask and stir on a magnetic stir plate until all solids are completely dissolved.
- Once dissolved, remove the stir bar and dilute to the 250 mL mark with 95% ethanol.
- Stopper the flask and invert several times to ensure the solution is homogeneous.
- Store the indicator solution in a tightly sealed, labeled bottle, protected from light.

Protocol 2: Titration of a Weak Base (e.g., Ammonia) with a Strong Acid (e.g., HCl) using Mixed Indicator

Procedure:

- Preparation: Pipette a known volume (e.g., 25.00 mL) of the weak base solution into a clean 250 mL Erlenmeyer flask.
- Indicator Addition: Add 3-5 drops of the Methyl red - Bromocresol green mixed indicator solution to the flask.[\[15\]](#) The solution should turn green.
- Initial Reading: Fill a burette with a standardized strong acid solution (e.g., 0.1 M HCl) and record the initial volume to two decimal places.
- Titration: Slowly add the HCl from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[\[16\]](#)
- Approaching the Endpoint: As the endpoint nears, the green color will fade. At this stage, add the titrant drop by drop. Rinse the sides of the flask with a small amount of deionized water to ensure all reactants have mixed.[\[16\]](#)

- **Endpoint Detection:** The endpoint is reached when the solution color changes sharply from green to a distinct gray or colorless state with the addition of a single drop of HCl. If you pass the endpoint, the solution will turn pink/red.
- **Final Reading:** Record the final volume on the burette to two decimal places.
- **Replicates:** Repeat the titration at least two more times for precision. The volumes at the endpoint should agree within ± 0.10 mL.

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